Skimmianine

描述

This compound has been reported in Ruta macrophylla, Teclea simplicifolia, and other organisms with data available.

furanoquinoline alkaloid from Teclea (RUTACEAE)

Structure

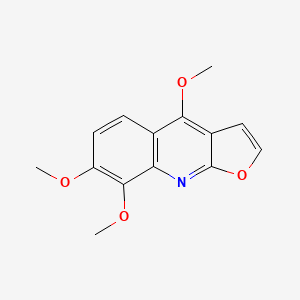

2D Structure

3D Structure

属性

IUPAC Name |

4,7,8-trimethoxyfuro[2,3-b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSIBLKBHNKZTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232116 |

Source

|

| Record name | Skimmianine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-95-4 |

Source

|

| Record name | Skimmianine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Skimmianine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skimmianine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skimmianine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skimmianine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKIMMIANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Skimmianine: A Technical Guide to Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid with the IUPAC name 4,7,8-Trimethoxyfuro[2,3-b]quinoline, is a secondary metabolite predominantly found in the plant family Rutaceae. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including acetylcholinesterase inhibition, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and protocols for the analysis of its biological activities, with a focus on its interaction with the NF-κB signaling pathway. The information is presented to aid researchers in the efficient extraction, purification, and evaluation of this promising natural product for potential therapeutic applications.

Natural Sources of this compound

This compound is widely distributed within the Rutaceae family, commonly known as the citrus family. It has been identified in various genera, with significant concentrations found in specific plant parts. The table below summarizes the known plant sources of this compound, along with reported yields where available.

| Plant Species | Family | Plant Part(s) | Reported Yield/Concentration | Citation(s) |

| Skimmia japonica | Rutaceae | Leaves, Stems | Major alkaloid | [1][2] |

| Skimmia laureola | Rutaceae | Seeds, Leaves | Presence indicated | [3][4] |

| Zanthoxylum nitidum | Rutaceae | Not specified | 154 mg from 3.0 g crude alkaloid extract | [5] |

| Zanthoxylum leprieurii | Rutaceae | Root Bark | Cytotoxicity IC50 of 12.8 µg/mL | |

| Zanthoxylum zanthoxyloides | Rutaceae | Root | Presence confirmed | |

| Ruta corsica | Rutaceae | In vitro cultures | Up to 183.8 mg/100 g Dry Weight | |

| Ruta graveolens | Rutaceae | Aerial parts | Presence confirmed | [6] |

| Medicosma leratii | Rutaceae | Leaves | 22.34 mg/100 g (UAE); 1.37-12.36 mg/100 g (ASE) | |

| Dictamnus dasycarpus | Rutaceae | Root Bark | Presence confirmed | [7] |

| Esenbeckia leiocarpa | Rutaceae | Stems | Presence confirmed | [8] |

| Glycosmis pentaphylla | Rutaceae | Not specified | Presence confirmed | |

| Teclea simplicifolia | Rutaceae | Not specified | Presence confirmed | [9] |

| Haplophyllum species | Rutaceae | Not specified | Presence confirmed | |

| Euodia species | Rutaceae | Not specified | Presence confirmed |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and purification. The choice of method depends on the starting material, the desired purity, and the available instrumentation.

Extraction Techniques

The initial step in isolating this compound is the extraction from the plant matrix. Various techniques can be employed, each with its advantages in terms of efficiency and selectivity.

2.1.1. Maceration

-

Protocol:

-

Air-dry and powder the plant material (e.g., leaves, stems, roots).

-

Soak the powdered material in a suitable solvent (e.g., methanol, ethanol) at room temperature for a period of 24-72 hours with occasional agitation.

-

Filter the mixture to separate the extract from the plant debris.

-

Repeat the extraction process with fresh solvent to ensure complete extraction of the alkaloids.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

2.1.2. Ultrasound-Assisted Extraction (UAE)

-

Protocol:

-

Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., methanol).

-

Submerge the vessel in an ultrasonic bath.

-

Apply ultrasonic waves (typically 20-40 kHz) for a specified duration (e.g., 30 minutes) and temperature (e.g., 50°C).

-

Filter the extract and concentrate as described for maceration. UAE can significantly reduce extraction time and improve yield.

-

2.1.3. Accelerated Solvent Extraction (ASE)

-

Protocol:

-

Pack the powdered plant material into an extraction cell.

-

Place the cell in the ASE instrument.

-

The instrument heats the solvent (e.g., methanol) to an elevated temperature (e.g., 90-110°C) and applies high pressure to maintain it in a liquid state.

-

The hot, pressurized solvent is passed through the sample, rapidly extracting the target compounds.

-

The extract is collected and concentrated. ASE is a rapid and efficient method that uses less solvent compared to traditional techniques.

-

Purification Techniques

Following extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate this compound.

2.2.1. Column Chromatography

-

Protocol:

-

Stationary Phase: Silica gel (60-120 or 70-230 mesh) is commonly used.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol) in a stepwise or gradient manner. A common gradient could be a hexane-ethyl acetate mixture, starting from 9:1 and progressing to 1:1 or pure ethyl acetate, followed by the introduction of methanol for more polar compounds.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid 6:4:0.1 v/v or chloroform:methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). The Rf value for this compound will vary depending on the solvent system but can be compared to a standard.

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.

-

2.2.2. High-Performance Countercurrent Chromatography (HPCCC)

-

Protocol:

-

Solvent System Selection: A suitable biphasic solvent system is crucial. For this compound, a system of n-hexane-ethyl acetate-methanol-water (e.g., 6:5:6:5 v/v) has been shown to be effective.

-

Equilibration: Prepare and equilibrate the two phases of the solvent system. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

-

Column Preparation: Fill the HPCCC column with the stationary phase.

-

Sample Injection: Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.

-

Elution: Pump the mobile phase through the column at a specific flow rate while the column is rotating at high speed.

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them by HPLC-DAD to identify the fractions containing pure this compound.

-

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Protocol:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (e.g., 0.1%), is typically employed.

-

Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.22 µm syringe filter.

-

Injection and Separation: Inject the sample onto the preparative HPLC system and run the separation method.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined from an analytical HPLC run.

-

Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC and confirm its identity using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Experimental Workflows and Signaling Pathway Analysis

General Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and preliminary analysis of this compound from a plant source.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound has been reported to interfere with this pathway by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[10]

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing NF-κB Inhibition by this compound

To evaluate the inhibitory effect of this compound on the NF-κB pathway, a series of cell-based assays can be performed. The following workflow outlines the key experimental steps.

3.3.1. NF-κB Luciferase Reporter Assay

-

Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

-

Protocol:

-

Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well plate.

-

Transfect the cells with a plasmid containing the NF-κB luciferase reporter construct.

-

After 24 hours, pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for an appropriate duration (e.g., 6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

-

3.3.2. Western Blot Analysis for p65 and IκBα Phosphorylation

-

Principle: Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated forms, in a cell lysate.

-

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound, followed by stimulation with an NF-κB activator.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 and IκBα.

-

Conclusion

This compound is a readily accessible furoquinoline alkaloid from various plants of the Rutaceae family. The isolation and purification of this compound can be achieved through a combination of modern and traditional extraction and chromatographic techniques. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to efficiently isolate and study this compound. The established inhibitory effect of this compound on the NF-κB signaling pathway highlights its potential as a lead compound for the development of new anti-inflammatory and anti-cancer therapeutics. Further research into its diverse biological activities and mechanism of action is warranted.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Reactivity-Based Screening for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition and Biological Activities of the Essential Oil of Skimmia laureola Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjsir.org [pjsir.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of quinoline alkaloid this compound isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

- 10. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Skimmianine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its extraction, synthesis, and evaluation of its biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of critical signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK. All quantitative data are summarized in structured tables for ease of reference, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

This compound, with the IUPAC name 4,7,8-trimethoxyfuro[2,3-b]quinoline, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.[1][2] Its chemical structure is characterized by a furan ring fused to a quinoline core, with three methoxy groups attached to the quinoline ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4,7,8-trimethoxyfuro[2,3-b]quinoline[1] |

| Synonyms | Skimmianin, β-Fagarine, Chloroxylonine[2] |

| CAS Number | 83-95-4[1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₄[1][3] |

| Molecular Weight | 259.26 g/mol [1][3] |

| SMILES | COC1=C2N=C(OC=C3)C3=C(OC)C2=CC=C1OC[3] |

| InChI | InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3[1] |

Physicochemical Properties

This compound is a white to off-white solid crystalline substance.[3] Its solubility profile indicates that it is soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethanol, while being practically insoluble in water and petroleum ether.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid[3] |

| Melting Point | 177 - 178 °C[2][4] |

| Solubility | Soluble in DMSO, alcohol, chloroform; slightly soluble in ether, amyl alcohol, carbon disulfide; practically insoluble in water, petroleum ether.[4][5] |

| pKa | 7.18 ± 0.40 (Predicted)[6] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize its key spectral data.

Table 3: ¹H and ¹³C NMR Spectral Data of this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| Position | δ (ppm) |

| H-2 | 7.55 (d, J=2.4 Hz) |

| H-3 | 6.97 (d, J=2.4 Hz) |

| H-5 | 7.96 (d, J=9.0 Hz) |

| H-6 | 7.15 (d, J=9.0 Hz) |

| 4-OCH₃ | 4.40 (s) |

| 7-OCH₃ | 4.05 (s) |

| 8-OCH₃ | 4.10 (s) |

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz).

Table 4: IR, UV-Vis, and Mass Spectrometry Data of this compound

| Spectroscopic Technique | Key Data |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3116 (aromatic C-H stretch), 2937 (aliphatic C-H stretch), 1616 (C=N stretch), 1266 (phenyl ether C-O), 1056 (furan C-O)[1] |

| UV-Visible (UV-Vis) Spectroscopy | λmax (ethanol): 212, 251, 321, 331 nm[4] |

| Mass Spectrometry (MS) | Parent Ion [M+H]⁺: m/z 260.0917. Major Fragment Ions: m/z 245.0681 ([M+H-CH₃]⁺), 227.0575 ([M+H-CH₃-H₂O]⁺), 199.0633, 184.0399[3] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.[7][8] Its therapeutic effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[3][9] It exerts these effects by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic hydroxylation in quinoline alkaloids. The biosynthesis of this compound from dictamnine, and a convenient synthesis of furanoquinoline alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Skimmianine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine (4,7,8-Trimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, such as Skimmia japonica and species of the Zanthoxylum genus.[1][2] This natural compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[3][4][5] Accumulating evidence highlights its potential in drug development, particularly for its anti-inflammatory, neuroprotective, and anticancer properties.[1][6] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-inflammatory and Neuroprotective Activity

This compound has demonstrated potent anti-inflammatory and neuroprotective effects, primarily through the modulation of the NF-κB signaling pathway.[1][7] It effectively reduces the production of pro-inflammatory mediators in activated microglia, which are key players in neuroinflammation.[1]

Quantitative Data: Anti-inflammatory Effects

| Parameter | Model System | Treatment | Result | Reference |

| TNFα Production | LPS-activated BV-2 microglia | 20 µM this compound | ~35% reduction | [1] |

| TNFα Production | LPS-activated BV-2 microglia | 30 µM this compound | ~45% reduction | [1] |

| IL-6 Production | LPS-activated BV-2 microglia | This compound Treatment | Significant reduction | [1] |

| Nitric Oxide (NO) Production | LPS-activated BV-2 microglia | This compound Treatment | Significant inhibition | [1] |

| Prostaglandin E2 (PGE2) Production | LPS-activated BV-2 microglia | This compound Treatment | Significant reduction | [1] |

| Paw Edema Inhibition | Carrageenan-induced rat paw edema | 5.0 mg/kg this compound (i.p.) | Maximal edema inhibition | [8][9] |

| TNF-α mRNA | Carrageenan-induced rat paw edema | 5.0 mg/kg this compound | Significant decrease | [8][10] |

| IL-6 mRNA | Carrageenan-induced rat paw edema | 5.0 mg/kg this compound | Significant decrease | [8][10] |

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-neuroinflammatory effects by targeting the canonical NF-κB pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the p65/p50 NF-κB dimer. The dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[1]

References

- 1. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-inflammatory effect of quinoline alkaloid this compound isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of quinoline alkaloid this compound isolated from Ruta graveolens L. - ProQuest [proquest.com]

Skimmianine's Cytotoxic Landscape: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of skimmianine, a furoquinoline alkaloid, across various cancer cell lines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.

Executive Summary

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide consolidates the available data on its efficacy, outlines the experimental protocols necessary to evaluate its effects, and provides a visual representation of its molecular mechanisms of action. The information presented herein aims to facilitate further research and development of this compound as a potential anti-cancer therapeutic agent.

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound in various cancer cell lines. It is important to note that variations in experimental conditions such as cell density, incubation time, and assay type can influence these values.

| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Observations |

| Cervical Cancer | HeLa | 12.8 (µg/mL) | This compound was found to be a potent agent in activating caspase-3 in the apoptotic mechanism of HeLa cells. |

| Non-Small Cell Lung Cancer | A549 | > 10 | Exhibited growth inhibitory effects.[1] |

| HCC827 | - | This compound has been shown to significantly inhibit the growth of NSCLC cells.[2] | |

| NCI-H358 | - | Induced apoptosis in a concentration-dependent manner.[2] | |

| NCI-H1299 | - | Demonstrated growth inhibition and apoptosis induction.[2] | |

| Breast Cancer | MCF-7 | - | This compound has been reported to inhibit breast cancer cell proliferation. |

| Ovarian Cancer | A2780 | - | This compound has shown antitumor activity against this cell line.[1] |

| Epidermoid Carcinoma | A431 | - | Data not readily available in the searched literature. |

Core Mechanisms of Action

This compound exerts its cytotoxic effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These processes are orchestrated through the modulation of complex signaling pathways within the cancer cells.

Apoptosis Induction

This compound triggers caspase-dependent apoptosis, a regulated and controlled process of cell death. This involves the activation of a cascade of cysteine proteases called caspases, which dismantle the cell in a clean and efficient manner, avoiding the inflammatory response associated with necrosis.

Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase.[3] This prevents the cancer cells from progressing through the cell cycle and replicating their DNA, thereby halting proliferation.

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are a consequence of its interaction with and modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

Apoptosis Signaling Pathway

This compound initiates the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins and leads to the activation of effector caspases.

This compound-Induced Apoptosis Pathway

Cell Cycle Arrest (G0/G1 Phase) Signaling Pathway

This compound's ability to halt the cell cycle at the G0/G1 checkpoint is mediated by its influence on the proteins that regulate this transition, including cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).

G0/G1 Cell Cycle Arrest by this compound

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to suppress this pathway, contributing to its anti-proliferative effects.[3]

Inhibition of MAPK/ERK Pathway by this compound

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been found to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation.

NF-κB Pathway Inhibition by this compound

Experimental Protocols

To facilitate the replication and further investigation of this compound's cytotoxic effects, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT Assay Workflow

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Annexin V/PI Apoptosis Assay Workflow

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry, differentiating cell populations based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

Cell Cycle Analysis Workflow

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

-

Analysis: Analyze the DNA content of the cells by flow cytometry and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

This compound demonstrates considerable potential as an anti-cancer agent, exhibiting cytotoxicity across a variety of cancer cell lines. Its mechanisms of action, centered on the induction of apoptosis and cell cycle arrest, are mediated through the modulation of key signaling pathways including the caspase cascade, cell cycle regulatory proteins, and the MAPK/ERK and NF-κB pathways. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to expand the quantitative cytotoxicity data and to further elucidate the intricate molecular details of its mechanism of action in different cancer contexts.

References

Skimmianine: A Furoquinoline Alkaloid with Potent Anti-inflammatory Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid prevalent in plants of the Rutaceae family, has demonstrated significant anti-inflammatory effects across a range of preclinical models.[1][2] This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from key in vitro and in vivo studies. This compound exerts its anti-inflammatory activity primarily by targeting the NF-κB signaling pathway, inhibiting the production of numerous pro-inflammatory mediators, including TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[1][3] Furthermore, it shows multi-targeted effects by inhibiting COX-2 and 5-LOX enzymes and activating the protective PI3K-AKT pathway.[4][5] This document consolidates the current scientific evidence, presenting detailed experimental protocols, data-driven tables, and visual diagrams of its molecular interactions to support further research and drug development initiatives.

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways integral to the inflammatory cascade. The primary mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, this compound has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)–Protein Kinase B (AKT) pathway, which is involved in cell survival and cytoprotective effects.[5][6]

Inhibition of the NF-κB Signaling Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This compound intervenes at several critical points in this cascade.[1] It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing IκBα degradation, this compound effectively blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, studies indicate that this compound can directly interfere with the binding of activated NF-κB to its DNA consensus sites, thereby preventing the transcription of a host of pro-inflammatory genes, including TNF-α, IL-6, iNOS (inducible nitric oxide synthase), and COX-2 (cyclooxygenase-2).[1][7]

Activation of the PI3K-AKT Signaling Pathway

In the context of ischemia-reperfusion (I/R) injury, this compound has been shown to exert protective effects by activating the PI3K-AKT signaling pathway.[5] This pathway is crucial for promoting cell survival and mitigating apoptosis and inflammation. Activation of PI3K-AKT by this compound leads to a downstream reduction in inflammatory cytokines, apoptosis, and oxidative stress, thereby protecting tissues from I/R-induced damage.[5] The use of a PI3K inhibitor, LY294002, was shown to reverse the protective effects of this compound, confirming the pathway's role in its mechanism of action.[5]

Preclinical Evidence: In Vitro Studies

The anti-inflammatory effects of this compound have been extensively characterized in vitro, primarily using the lipopolysaccharide (LPS)-activated BV-2 microglia model, which simulates neuroinflammation.[1][3]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

Pre-treatment of BV-2 microglial cells with this compound prior to LPS stimulation resulted in a significant, concentration-dependent reduction in the secretion of key pro-inflammatory mediators.[1]

| Mediator | This compound (10 µM) | This compound (20 µM) | This compound (30 µM) | Reference |

| TNF-α Production | ~15% reduction | ~35% reduction | ~45% reduction | [1] |

| IL-6 Production | No significant reduction | Significant reduction (p < 0.05) | Significant reduction (p < 0.05) | [1] |

| Nitric Oxide (NO) | Significant reduction | Significant reduction | Significant reduction | [1][3] |

| PGE2 Production | Significant reduction | Significant reduction | Significant reduction | [1][3] |

| iNOS Expression | Reduced | Reduced | Reduced | [1][3] |

| COX-2 Expression | Reduced | Reduced | Reduced | [1][3] |

| p-IκBα Expression | Significantly reduced | Significantly reduced | Significantly reduced | [1] |

| p-p65 Expression | ~26% reduction | ~55% reduction | ~63% reduction | [1] |

Experimental Protocol: LPS-Activated BV-2 Microglia Model

This protocol outlines the methodology used to assess the anti-neuroinflammatory activity of this compound.[1][3]

-

Cell Culture : BV-2 microglial cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment : Cells are seeded into appropriate well plates. After adherence, they are pre-treated with various concentrations of this compound (e.g., 10, 20, and 30 µM) for 30 to 60 minutes. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a duration typically ranging from 6 to 24 hours, depending on the endpoint being measured.[1][3]

-

Cytokine and Mediator Analysis :

-

ELISA : Cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[1][3]

-

Griess Assay : The level of nitric oxide (NO) production is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[1][3]

-

EIA : Prostaglandin E2 (PGE2) levels in the supernatant are measured using an Enzyme Immunoassay (EIA) kit.[1][3]

-

-

Western Blotting : Cells are lysed to extract total proteins. Protein concentrations are determined, and equal amounts are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, phospho-p65, and phospho-IκBα. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

Preclinical Evidence: In Vivo Studies

The anti-inflammatory efficacy of this compound has been validated in established animal models of acute inflammation and ischemia-reperfusion injury.

Carrageenan-Induced Paw Edema Model

This model is a classical method for evaluating acute anti-inflammatory activity. Administration of this compound demonstrated a significant reduction in paw edema and associated inflammatory markers.[4][8]

-

Experimental Protocol :

-

Animals and Dosing : Wistar rats are used. A dose of 5.0 mg/kg body weight of this compound (SKM) was identified as the minimal concentration for maximal edema inhibition.[4][9] Animals are pre-treated with SKM or a standard anti-inflammatory drug like diclofenac (20 mg/kg) via intraperitoneal (i.p.) injection.[4]

-

Induction : One hour after drug administration, acute inflammation is induced by injecting a carrageenan suspension into the sub-plantar tissue of the right hind paw.[4][9]

-

Measurement : Paw edema is measured plethysmometrically at various time points, typically 3 hours post-carrageenan injection.[4][9]

-

Biochemical Analysis : Following the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue is then analyzed for mRNA expression of TNF-α and IL-6, levels of PGE2, nitrites (for NO), and thiobarbituric acid reactive substances (TBARS) for lipid peroxidation. Additionally, the activities of enzymes like COX-2, 5-lipoxygenase (5-LOX), myeloperoxidase (MPO) for neutrophil infiltration, and antioxidant enzymes (SOD, catalase) are measured.[4][8][9]

-

-

Quantitative Data: Effects in Paw Edema Model Treatment with this compound (5.0 mg/kg) resulted in significant reductions in multiple inflammatory markers in the paw tissue compared to the carrageenan-only group.[4][8]

| Parameter | Effect of this compound Treatment | Reference |

| TNF-α mRNA Expression | Significantly decreased | [4][8] |

| IL-6 mRNA Expression | Significantly decreased | [4][8] |

| PGE2 Levels | Significantly reduced | [4][8] |

| Nitric Oxide (NO) Levels | Significantly reduced | [4][8] |

| COX-2 Activity | Significantly reduced | [4][8] |

| 5-LOX Activity | Significantly reduced | [4][8] |

| Myeloperoxidase (MPO) Activity | Reduced (indicating less neutrophil infiltration) | [4] |

| TBARS Levels | Reduced (indicating less lipid peroxidation) | [4] |

Liver Ischemia/Reperfusion (I/R) Injury Model

This compound has also been evaluated for its protective effects against I/R injury, a condition characterized by a strong inflammatory response.[5]

-

Experimental Protocol :

-

Model : Liver I/R injury is induced in mice.

-

Dosing : Mice are treated with this compound.

-

Analysis : After the I/R procedure, liver tissues and serum are collected. Serum is analyzed for liver damage markers (ALT, AST). Liver tissue is analyzed for inflammatory cytokine levels (IL-1β, IL-6, TNF-α, CXCL10) via PCR and for neutrophil infiltration via myeloperoxidase (MPO) staining.[5]

-

-

Quantitative Data: Effects in Liver I/R Model this compound treatment significantly attenuated the inflammatory response and tissue damage following liver I/R.[5]

| Parameter | Effect of this compound Treatment | Reference |

| IL-1β Levels | Significantly attenuated (p < 0.01) | [5] |

| IL-6 Levels | Significantly attenuated (p < 0.01) | [5] |

| TNF-α Levels | Significantly attenuated (p < 0.01) | [5] |

| CXCL10 Levels | Significantly attenuated (p < 0.01) | [5] |

| MPO Expression | Significantly attenuated (p < 0.01) | [5] |

| Serum ALT and AST | Significantly decreased | [5] |

Conclusion and Future Directions

The accumulated evidence strongly supports the anti-inflammatory potential of this compound. Its multi-targeted mechanism of action, centered on the potent inhibition of the NF-κB pathway and modulation of other key enzymes and signaling cascades, makes it a compelling candidate for further drug development.[4] It effectively reduces the production of a wide array of pro-inflammatory cytokines and mediators in vitro and demonstrates significant efficacy in in vivo models of acute inflammation and tissue injury.[1][4][5]

Future research should focus on comprehensive toxicological profiling, pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and investigation into its efficacy in chronic inflammatory disease models.[10][11] Structure-activity relationship studies could also lead to the synthesis of new derivatives with enhanced potency and safety profiles, paving the way for potential clinical applications in treating a variety of inflammatory disorders.

References

- 1. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. LJMU Research Online [researchonline.ljmu.ac.uk]

- 4. Anti-inflammatory effect of quinoline alkaloid this compound isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates liver ischemia/reperfusion injury by regulating PI3K–AKT signaling pathway-mediated inflammation, apoptosis and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia [mdpi.com]

- 8. Anti-inflammatory effect of quinoline alkaloid this compound isolated from Ruta graveolens L. - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Skimmianine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid found predominantly in plants of the Rutaceae family, is emerging as a promising neuroprotective agent. This technical guide synthesizes the current scientific evidence for its effects, focusing on its anti-inflammatory and antioxidant properties. Through the inhibition of key inflammatory pathways, primarily the NF-κB signaling cascade, and the mitigation of oxidative stress, this compound demonstrates significant potential for the development of novel therapeutics for neurodegenerative diseases and ischemic brain injury. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's neuroprotective actions.

Introduction

Neuroinflammation and oxidative stress are key pathological features of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4] Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the inflammatory response.[1] Their activation leads to the release of pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage.[1] this compound has been identified as a potent modulator of microglial activation, thereby offering a therapeutic avenue to curb neuroinflammation.[1][5] Furthermore, its ability to counteract oxidative damage further enhances its neuroprotective profile.[2][6]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Activated BV-2 Microglia

| Parameter | Concentration of this compound (µM) | Result | Reference |

| TNF-α Production | 10 | ~15% reduction | [5] |

| 20 | ~35% reduction (p < 0.001) | [5] | |

| 30 | ~45% reduction (p < 0.001) | [5] | |

| IL-6 Production | 20 | Significant reduction (p < 0.05) | [5] |

| 30 | Significant reduction (p < 0.05) | [5] | |

| Nitric Oxide (NO) Production | 10, 20, 30 | Significant reduction (p < 0.001) | [5] |

| Prostaglandin E2 (PGE2) Production | Not specified | Reduced | [1] |

| iNOS Protein Expression | Not specified | Reduced | [1] |

| COX-2 Protein Expression | Not specified | Reduced | [1] |

| NF-κB Luciferase Activity | 10, 20, 30 | Significant inhibition (p < 0.0001) | [1] |

| Phospho-p65 Protein Expression | 10 | 26% reduction | [5] |

| 20 | 55% reduction | [5] | |

| 30 | 63% reduction | [5] | |

| NF-κB DNA Binding | 20, 30 | Significantly reduced (p < 0.001) | [5] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

| Parameter | Treatment | Result | Reference |

| Malondialdehyde (MDA) Levels | 40 mg/kg this compound | Decreased | [6] |

| Superoxide Dismutase (SOD) Activity | 40 mg/kg this compound | Increased | [6] |

| Catalase (CAT) Activity | 40 mg/kg this compound | Increased | [6] |

| IBA-1 Expression (Microglial Activation Marker) | 40 mg/kg this compound | Significantly reduced | [6] |

| IL-6 Expression | 40 mg/kg this compound | Reduced | [6] |

| NF-κB Expression | 40 mg/kg this compound | Reduced | [7] |

Key Signaling Pathway: NF-κB Inhibition

The primary mechanism underlying the anti-neuroinflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκBα protein, which sequesters NF-κB in the cytoplasm, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1] this compound has been shown to interfere with this cascade by reducing the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation and DNA binding of NF-κB.[1][5]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section outlines the general methodologies employed in the key studies investigating the neuroprotective effects of this compound.

In Vitro Anti-Neuroinflammatory Assay

This protocol describes a common workflow to assess the anti-inflammatory effects of this compound on microglial cells.

Caption: In vitro anti-neuroinflammatory experimental workflow.

Detailed Methodologies:

-

Cell Culture: BV-2 murine microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[8]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 30 µM) for a specified duration (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.[5][8]

-

Measurement of Inflammatory Mediators:

-

ELISA: Levels of TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[8]

-

Griess Assay: Nitric oxide (NO) production is determined by measuring nitrite levels in the supernatant using the Griess reagent.[8]

-

EIA: Prostaglandin E2 (PGE2) levels are measured using an enzyme immunoassay (EIA).[8]

-

-

Western Blotting: The expression levels of key proteins in the inflammatory cascade (iNOS, COX-2, phospho-p65, and phospho-IκBα) are analyzed in cell lysates by Western blotting.[8]

In Vivo Cerebral Ischemia/Reperfusion Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in an animal model of stroke.

Detailed Methodologies:

-

Animal Model: The study typically uses adult female Wistar albino rats.[6]

-

Induction of Ischemia/Reperfusion: Cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 60 minutes), followed by a reperfusion period (e.g., 23 hours).[6]

-

Treatment: this compound (e.g., 40 mg/kg) is administered to the treatment group.[6]

-

Biochemical Analysis:

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are measured in brain tissue homogenates.[6]

-

-

Immunohistochemical Analysis:

-

Inflammatory Markers: The expression of inflammatory markers like IBA-1 (a marker for microglial activation), IL-6, and NF-κB is assessed in brain sections using immunohistochemistry.[6]

-

Neuroprotection Assay using Microglia-Conditioned Media

This protocol is designed to determine if the anti-inflammatory effects of this compound on microglia translate to neuroprotection.

Caption: Neuroprotection assay using microglia-conditioned media.

Detailed Methodologies:

-

Preparation of Conditioned Media: BV-2 microglia are treated with this compound and/or LPS as described in the anti-neuroinflammatory assay. The culture supernatant (conditioned media) is then collected.[1]

-

Neuronal Culture: A neuronal cell line, such as HT-22 hippocampal neurons, is cultured separately.[1]

-

Treatment: The cultured neurons are then exposed to the collected conditioned media.[1]

-

Assessment of Neuroprotection:

-

Cell Viability: Neuronal viability is assessed using methods like the MTT assay.

-

Neuronal Marker Expression: The expression of neuronal markers, such as Microtubule-Associated Protein 2 (MAP-2), is analyzed by Western blotting to confirm neuronal health and integrity.[1] An increase in MAP-2 expression indicates a neuroprotective effect.[1]

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily mediated through its potent anti-inflammatory and antioxidant activities. Its ability to inhibit the NF-κB signaling pathway in microglia is a key mechanism of action. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development as a therapeutic agent.

Future research should focus on:

-

Elucidating the full spectrum of signaling pathways modulated by this compound.

-

Conducting more extensive preclinical studies in various animal models of neurodegenerative diseases.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery to the central nervous system.

-

Exploring potential synergistic effects with other neuroprotective agents.

References

- 1. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. mdpi.com [mdpi.com]

- 6. This compound Showed Neuroprotection against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Showed Neuroprotection against Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection by this compound in Lipopolysaccharide-Activated BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Skimmianine as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has emerged as a compound of interest in neuropharmacology due to its documented inhibitory activity against acetylcholinesterase (AChE). This enzyme is a critical target in the management of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's role as an AChE inhibitor, consolidating quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental frameworks. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of natural compounds for neurodegenerative disease therapy.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission in the brain, which is significantly impaired in Alzheimer's disease. Natural products have historically been a rich source of novel AChE inhibitors. This compound, with its characteristic furoquinoline scaffold, has demonstrated notable in vitro inhibitory activity against AChE, warranting further investigation into its mechanism of action and therapeutic potential.

Quantitative Data on Acetylcholinesterase Inhibition

Several studies have quantified the inhibitory potency of this compound against acetylcholinesterase, primarily reporting the half-maximal inhibitory concentration (IC50). The available data is summarized in the table below for comparative analysis.

| Plant Source | Purity/Extract Type | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |

| Zanthoxylum nitidum | Isolated Compound | 8.6 | ~33.17 | [1][2] |

| Zanthoxylum nitidum | Alkaloidal Extract | 1.0 (as this compound) | ~3.86 | [1] |

| Esenbeckia leiocarpa | Isolated Compound | - | -² | [3] |

| Ruta graveolens | Not Specified | - | -³ | [3] |

¹ Molar mass of this compound (C14H13NO4) is 259.26 g/mol . The µM conversion is an approximation. ² While mentioned as having anti-acetylcholinesterase activity, a specific IC50 value was not provided in the cited source. ³ The source mentions anti-acetylcholinesterase activity but does not provide a quantitative value.

Experimental Protocols

The most cited method for determining acetylcholinesterase inhibition by this compound is the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the general procedure for assessing the AChE inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (dissolved in a suitable solvent, e.g., DMSO or methanol)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

96-well microplate reader

-

Reference inhibitor (e.g., Galantamine or Donepezil)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare a stock solution of this compound and the reference inhibitor at a known concentration. Serially dilute these stock solutions to obtain a range of test concentrations.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well plate, add the following in order:

-

Tris-HCl buffer

-

DTNB solution

-

A solution of this compound at various concentrations (or the reference inhibitor/solvent for control).

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at a wavelength of 412 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

-

Mechanism of Action and Enzyme Kinetics

While the precise kinetic mechanism of AChE inhibition by this compound has not been extensively detailed in the available literature, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated using enzyme kinetic studies.

Kinetic Analysis using Lineweaver-Burk Plots

To determine the mode of inhibition, the initial velocity of the enzymatic reaction is measured at various substrate (ATCI) concentrations in the presence and absence of different concentrations of this compound. The data is then plotted as a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[substrate concentration].

-

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. In a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax remains unchanged, while Km increases).

-

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The Lineweaver-Burk plots show lines that intersect on the x-axis (Vmax decreases, while Km remains unchanged).

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines (both Vmax and Km decrease).

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on the Lineweaver-Burk plot will intersect at a point other than on the axes.

Further studies are required to perform a detailed kinetic analysis of this compound to definitively characterize its mode of AChE inhibition and to determine its inhibition constant (Ki).

Molecular Docking and Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of AChE inhibition, docking studies can provide valuable insights into how this compound interacts with the active site of the enzyme.

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). Key amino acid residues in the CAS include the catalytic triad (Ser203, His447, Glu334) and other residues like Trp86 and Tyr337, which are crucial for substrate binding and catalysis.

While a specific molecular docking study for this compound with AChE was not identified in the reviewed literature, a hypothetical workflow for such a study is presented below.

Figure 1: A generalized workflow for molecular docking of this compound with acetylcholinesterase.

Such a study would be instrumental in elucidating the specific amino acid residues involved in the binding of this compound and in understanding the structural basis for its inhibitory activity. This information could guide the design of more potent and selective this compound derivatives.

Other Relevant Biological Activities and Signaling Pathways

Beyond its direct inhibition of AChE, this compound exhibits other biological activities that are relevant to neuroprotection, notably anti-inflammatory effects. Neuroinflammation is a key pathological feature of Alzheimer's disease. This compound has been shown to exert anti-inflammatory effects through the modulation of specific signaling pathways.

One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been reported to interfere with this process.

Figure 2: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

By inhibiting the NF-κB pathway, this compound can reduce the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in the context of neurodegenerative diseases.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated in vitro inhibitory activity against acetylcholinesterase. Its potential is further underscored by its anti-inflammatory properties, which target pathways relevant to the pathology of Alzheimer's disease. However, to advance the development of this compound as a potential therapeutic agent, several key areas require further investigation:

-

Detailed Enzyme Kinetics: A thorough kinetic analysis is necessary to determine the precise mode of AChE inhibition (competitive, non-competitive, mixed) and to calculate the inhibition constant (Ki).

-

In Vivo Efficacy: Studies in animal models of Alzheimer's disease are crucial to evaluate the in vivo efficacy, bioavailability, and blood-brain barrier permeability of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective AChE inhibitors.

-

Molecular Docking and Simulation: Detailed computational studies are needed to elucidate the specific molecular interactions between this compound and the AChE active site, which can guide rational drug design.

-

Toxicology Studies: Comprehensive toxicological profiling is essential to assess the safety of this compound for potential therapeutic use.

Addressing these research gaps will be critical in fully understanding and harnessing the therapeutic potential of this compound for the treatment of Alzheimer's disease and other related neurodegenerative disorders.

References

Skimmianine: A Furoquinoline Alkaloid with Diverse Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has emerged as a compound of significant interest in the scientific community.[1][2][3][4] Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects, position it as a promising candidate for further investigation and development.[1][5][6][7][8][9] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies investigating the efficacy of this compound in different experimental models. This data provides a comparative look at its potency across various biological activities.

| Therapeutic Area | Assay/Model | Target Cell/Organism | Metric | Value | Reference |

| Neuroinflammation | LPS-activated BV-2 microglia | BV-2 microglia | TNFα Inhibition | ~15% at 10 µM, ~35% at 20 µM, ~45% at 30 µM | [1] |

| LPS-activated BV-2 microglia | BV-2 microglia | IL-6 Inhibition | Significant reduction at 10, 20, and 30 µM | [1] | |

| LPS-activated BV-2 microglia | BV-2 microglia | NO Production Inhibition | IC50 of 7.0 µM | [10] | |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Wistar rats | Edema Inhibition | 82% at 5 mg/kg (i.p.) | [2] |

| Anticancer | DMBA-induced breast cancer | Wistar albino rats | CA15-3 Reduction | From 8.57 to 3.72 ng/mL (40 mg/kg) | [11] |

| DMBA-induced breast cancer | Wistar albino rats | PCNA Expression Reduction | From 25.0% to 20.0% (40 mg/kg) | [5][11] | |

| DMBA-induced breast cancer | Wistar albino rats | TNF-α Expression Reduction | From 34.0% to 25.0% (40 mg/kg) | [5][11] | |

| Human colon cancer cell line | HT-29 | Cytotoxicity | IC50 of 1.5 µM | [10] | |

| Human ovarian cancer cell line | A2780 | Antitumor Activity | Demonstrated | [12] | |

| Human cervical cancer cell line | HeLa | Apoptosis Induction | Demonstrated | [13][14] | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | In vitro | AChE Inhibition | IC50 of 8.6 µg/mL | [2] |

| Antiviral | Hepatitis B Virus (HBV) | In vitro | HBV Inhibition (co-infection) | EC50 of 0.36 pM | [15] |

| Hepatitis B Virus (HBV) | In vitro | HBV Inhibition (post-infection) | EC50 of 0.19 µM | [15] | |

| Antitrypanosomal | Trypanosoma cruzi | In vitro | Cytotoxicity | IC50 of 13.2 µg/mL | [4] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. These include the NF-κB, PI3K/Akt, and ERK1/2 pathways.

1. Anti-inflammatory and Neuroprotective Effects via NF-κB Inhibition:

This compound has demonstrated potent anti-inflammatory and neuroprotective properties by targeting the NF-κB signaling pathway.[1][2] In lipopolysaccharide (LPS)-activated microglial cells, this compound inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[1][16]

2. Anticancer Activity:

This compound exhibits cytotoxic effects against a variety of cancer cell lines, including breast, esophageal, and colon cancer.[5][6][10][12] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and migration.[5][6][13]

In breast cancer models, this compound has been shown to downregulate the expression of Proliferating Cell Nuclear Antigen (PCNA) and the pro-inflammatory cytokine TNF-α.[5] The reduction in PCNA suggests an antiproliferative effect, while the suppression of TNF-α points to its anti-inflammatory and antitumor potential.[5] Furthermore, this compound has been reported to promote apoptosis through caspase-3-mediated pathways.[5] In esophageal carcinoma, this compound suppresses tumor growth by blocking the activation of the ERK1/2 signaling pathway.[10][17]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's therapeutic effects, this section outlines the methodologies for key experiments cited in the literature.

1. Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic and antiproliferative effects of this compound on cancer and non-cancerous cell lines.[13]

-

Cell Lines: HeLa (cervical cancer), A431 (skin cancer), MCF7 (breast cancer), A2780 (ovarian cancer), and MRC-5 (non-cancerous human fibroblasts).[13]

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[1]

-

Cell Line: BV-2 microglia.[1]

-

Protocol:

-

Pre-treat BV-2 cells with this compound (10, 20, and 30 µM) for 30 minutes, followed by stimulation with LPS (100 ng/mL) for the desired time (e.g., 60 minutes for phosphorylation studies).[1]

-

Lyse the cells and determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometric analysis to quantify the protein expression levels.

-